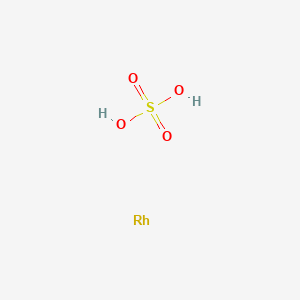
rhodium;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium(III) sulfate is an inorganic compound with the formula Rh₂(SO₄)₃. It is a red crystalline solid that is formed by the reaction of rhodium with sulfuric acid. This compound is significant in various industrial and scientific applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first attempts to produce rhodium(III) sulfate were made in 1929 by reacting rhodium(III) hydroxide with sulfuric acid. This reaction initially produced two types of hydrates: a yellow tetradecahydrate and a red tetrahydrate . the structural proof was lacking at that time. Further investigations using x-ray diffraction in 2009 confirmed the existence of these hydrates .
A more efficient production method was reported in 2016, which involved heating rhodium metal with sulfuric acid at 400°C to produce the anhydrous compound. Heating at 475°C instead resulted in the formation of the dihydrate .
Chemical Reactions Analysis
Types of Reactions
Rhodium(III) sulfate undergoes various types of chemical reactions, including:
Oxidation: Rhodium can be oxidized in the presence of strong oxidizing agents.
Reduction: Rhodium(III) sulfate can be reduced to lower oxidation states of rhodium.
Substitution: Ligand substitution reactions can occur, where the sulfate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with rhodium(III) sulfate include hydrogen peroxide, which can oxidize rhodium, and various reducing agents that can reduce rhodium to its metallic state .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting rhodium with hydrogen peroxide and sulfuric acid can produce rhodium(III) sulfate and water .
Scientific Research Applications
Rhodium(III) sulfate has several scientific research applications, including:
Electrocatalysis: It is used in the hydrogen evolution and oxidation reactions in strong acid electrolytes.
Hydrogen Evolution Reaction (HER): Rhodium sulfide thin films have been used for superior and robust HER in water splitting, showing high catalytic activity.
Complex Formation Studies: The formation of rhodium(III) sulfate complexes has been studied using NMR spectroscopy to understand their stability and behavior in solutions.
Mechanism of Action
The mechanism by which rhodium(III) sulfate exerts its effects involves the formation of various complexes in solution. These complexes can include mononuclear and polynuclear species, which interact with other molecules and ions in the solution. The specific molecular targets and pathways depend on the nature of the reaction and the conditions under which it occurs .
Comparison with Similar Compounds
Rhodium(III) sulfate can be compared with other similar compounds, such as:
Iridium(III) sulfate: Similar in structure and reactivity but has different catalytic properties.
Platinum(III) sulfate: Known for its use in catalysis but differs in its electrochemical behavior.
Palladium(III) sulfate: Used in similar applications but has distinct chemical properties.
These compounds share similarities in their sulfate ligands and transition metal centers but differ in their specific applications and reactivity .
Properties
Molecular Formula |
H2O4RhS |
|---|---|
Molecular Weight |
200.99 g/mol |
IUPAC Name |
rhodium;sulfuric acid |
InChI |
InChI=1S/H2O4S.Rh/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChI Key |
NZVSOIFAVIORHD-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)(=O)O.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12344448.png)
![4-{[2-(Trifluoromethyl)phenyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B12344449.png)

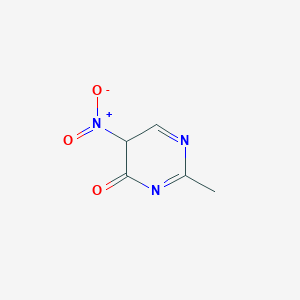
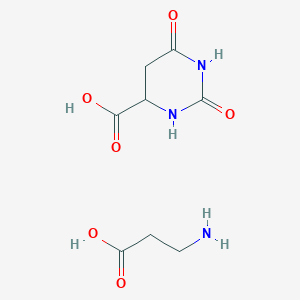
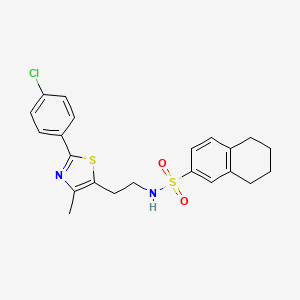
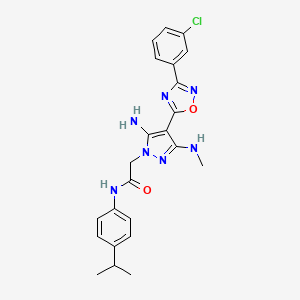
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B12344505.png)
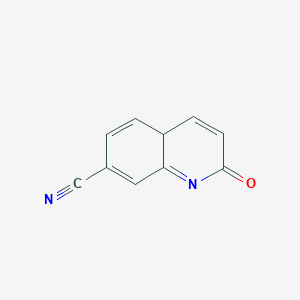
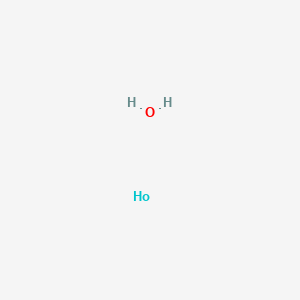
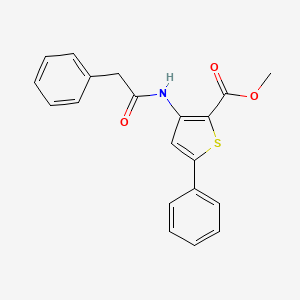
![N-(4-fluorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344542.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
![11-(4-Butoxyphenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12344549.png)
